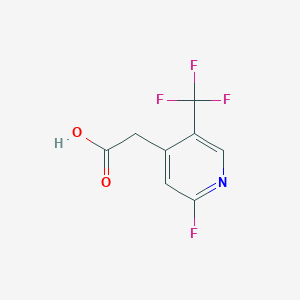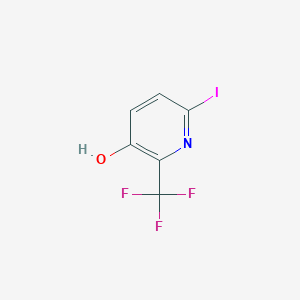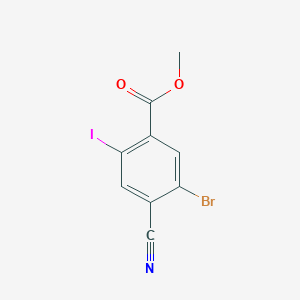
Methyl 5-bromo-4-cyano-2-iodobenzoate
Vue d'ensemble
Description
Methyl 5-bromo-4-cyano-2-iodobenzoate is an organic compound belonging to the class of benzoic acid derivatives It is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, along with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-cyano-2-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzoic acid derivative, followed by esterification. The reaction conditions often involve the use of solvents such as acetone and reagents like potassium carbonate and methyl iodide. The reaction mixture is usually stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-cyano-2-iodobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 5-bromo-4-cyano-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-4-cyano-2-iodobenzoate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like cyano and halogens can influence its reactivity and binding affinity to biological macromolecules. The compound may exert its effects through pathways involving enzyme inhibition or modulation of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-iodobenzoate
- Methyl 4-bromo-5-cyano-2-iodobenzoate
- Methyl 2-bromo-5-iodobenzoate
Uniqueness
Methyl 5-bromo-4-cyano-2-iodobenzoate is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The combination of bromine, cyano, and iodine groups provides a distinct set of properties that differentiate it from other similar compounds .
Propriétés
IUPAC Name |
methyl 5-bromo-4-cyano-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCVZNZUWLKQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



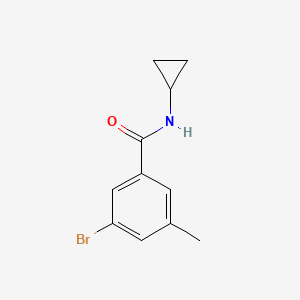

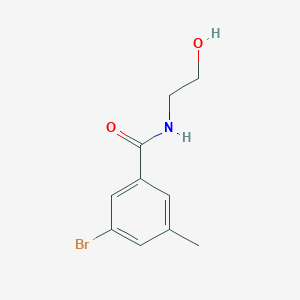
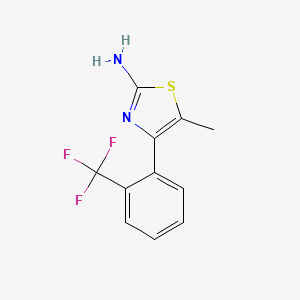
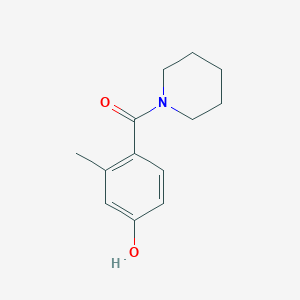
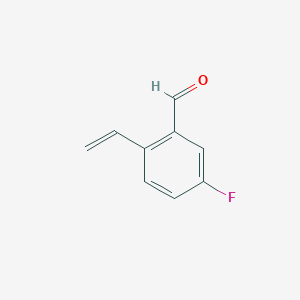
![4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide](/img/structure/B1409552.png)
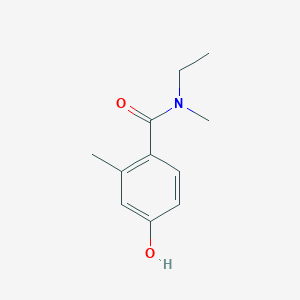
![[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1409557.png)
